molecular formula C10H21BrN2O B6285331 2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide CAS No. 2138383-11-4

2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide

Cat. No.: B6285331
CAS No.: 2138383-11-4
M. Wt: 265.2
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Description

2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide is an organic compound with a complex structure that includes a bromine atom, a dimethylamino group, and a dimethylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as N-methylacetamide and 2,2-dimethylpropylamine.

    Amidation: The final step involves the formation of the amide bond, which can be accomplished by reacting the brominated intermediate with N-methylacetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Nucleophilic Substitution: Substituted amides or thioamides.

    Oxidation: Brominated carboxylic acids or ketones.

    Reduction: Dehalogenated amides or alcohols.

Scientific Research Applications

2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to its dimethylamino group.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: Its derivatives may be investigated for potential biological activities, such as antimicrobial or anticancer properties.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, such as neurotransmitter synthesis or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-[3-(dimethylamino)propyl]-N-methylacetamide: Similar structure but with a different alkyl chain length.

    2-chloro-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide: Chlorine instead of bromine, affecting reactivity and biological activity.

    N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide: Lacks the halogen atom, resulting in different chemical properties.

Uniqueness

2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide is unique due to the presence of both a bromine atom and a dimethylamino group, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

CAS No.

2138383-11-4

Molecular Formula

C10H21BrN2O

Molecular Weight

265.2

Purity

85

Origin of Product

United States

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